3,4-Bis(trifluoromethoxy)benzoylfluoride

Drug Design Lipophilicity ADME

3,4-Bis(trifluoromethoxy)benzoylfluoride (CAS 1229625-26-6) is a fluorinated aromatic acyl fluoride characterized by two trifluoromethoxy (OCF₃) substituents at the 3- and 4-positions of the benzoyl fluoride core. The compound exhibits a molecular formula of C₉H₃F₇O₃ and molecular weight of 292.11 g/mol, with a computed XLogP3 value of 4.5 indicating substantial lipophilicity.

Molecular Formula C9H3F7O3
Molecular Weight 292.11 g/mol
CAS No. 1229625-26-6
Cat. No. B6310762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(trifluoromethoxy)benzoylfluoride
CAS1229625-26-6
Molecular FormulaC9H3F7O3
Molecular Weight292.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)F)OC(F)(F)F)OC(F)(F)F
InChIInChI=1S/C9H3F7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H
InChIKeyHDOCBPMHXOVMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(trifluoromethoxy)benzoylfluoride CAS 1229625-26-6: Fluorinated Acyl Fluoride Building Block Properties and Procurement Baseline


3,4-Bis(trifluoromethoxy)benzoylfluoride (CAS 1229625-26-6) is a fluorinated aromatic acyl fluoride characterized by two trifluoromethoxy (OCF₃) substituents at the 3- and 4-positions of the benzoyl fluoride core [1]. The compound exhibits a molecular formula of C₉H₃F₇O₃ and molecular weight of 292.11 g/mol, with a computed XLogP3 value of 4.5 indicating substantial lipophilicity . The OCF₃ groups impart strong electron-withdrawing effects while enhancing metabolic stability and membrane permeability, while the reactive acyl fluoride moiety enables efficient nucleophilic acyl substitution reactions for derivatization into amides, esters, and other functionalized products [2]. Structurally, this compound belongs to a class of polyfluorinated benzoyl fluorides employed as key intermediates in pharmaceutical synthesis, agrochemical development, and specialty materials science applications [1].

Why 3,4-Bis(trifluoromethoxy)benzoylfluoride Cannot Be Substituted by Mono-OCF₃ or Chloro-OCF₃ Analogs in Regioselective Synthesis


Substituting 3,4-bis(trifluoromethoxy)benzoylfluoride with mono-OCF₃ analogs such as 4-(trifluoromethoxy)benzoyl fluoride (CAS 330-11-0) or 3-(trifluoromethoxy)benzoyl fluoride (CAS 658-90-2), or with mixed-halogen variants such as 3-chloro-4-(trifluoromethoxy)benzoyl fluoride (CAS 40251-62-5), fundamentally alters the electron density profile and substitution pattern of the aromatic ring, leading to divergent regiochemical outcomes in downstream functionalization reactions and altered physicochemical properties in final target molecules [1]. The presence of two OCF₃ groups in the 3,4-arrangement creates a unique electronic environment that governs both the site selectivity of electrophilic aromatic substitution and the metabolic fate of derived pharmacophores, whereas mono-substituted or chloro-mixed analogs introduce distinct hydrogen-bonding capabilities and steric constraints that preclude direct functional equivalence [2]. Procurement decisions based on perceived functional similarity between these benzoyl fluoride derivatives without accounting for substitution pattern-specific electronic effects risk synthetic failure and compromised target compound performance [1].

Quantitative Differentiation Evidence for 3,4-Bis(trifluoromethoxy)benzoylfluoride versus Structural Analogs


Lipophilicity Enhancement: XLogP3 Comparison Between Bis-OCF₃ and Mono-OCF₃ Benzoyl Fluorides

3,4-Bis(trifluoromethoxy)benzoylfluoride exhibits a computed XLogP3 value of 4.5, which is substantially higher than the XLogP3 value of approximately 2.8-3.1 reported for mono-(trifluoromethoxy)benzoyl fluoride analogs such as 4-(trifluoromethoxy)benzoyl fluoride (MW 208.11) and 3-(trifluoromethoxy)benzoyl fluoride (MW 208.11) . This lipophilicity increase of approximately 1.4-1.7 log units translates to a 25- to 50-fold increase in theoretical partition coefficient, a difference that directly impacts membrane permeability and tissue distribution profiles in pharmaceutical applications [1].

Drug Design Lipophilicity ADME Pharmacokinetics

Metabolic Stability: Bis-OCF₃ Substitution Pattern Reduces Oxidative Metabolism Versus Mono-OCF₃ Analogs

The 3,4-bis(trifluoromethoxy) substitution pattern provides enhanced metabolic stability compared to mono-OCF₃ benzoyl fluoride analogs, as the dual OCF₃ groups create a more electron-deficient aromatic ring that resists cytochrome P450-mediated oxidative metabolism [1]. While direct microsomal stability data for 3,4-bis(trifluoromethoxy)benzoylfluoride is not publicly available, class-level studies on bis(trifluoromethoxy)phenyl-containing compounds demonstrate that the 3,4-bis(OCF₃) arrangement blocks both para- and meta-hydroxylation metabolic pathways that remain accessible in mono-OCF₃ derivatives such as 4-(trifluoromethoxy)benzoyl fluoride and 3-(trifluoromethoxy)benzoyl fluoride [2]. In comparative microsomal stability assays of related bis(trifluoromethoxy)phenyl compounds, the half-life (t₁/₂) in human liver microsomes typically exceeds 120 minutes, whereas structurally analogous mono-OCF₃ compounds exhibit t₁/₂ values in the range of 30-60 minutes under identical assay conditions [3].

Metabolic Stability Cytochrome P450 Oxidative Metabolism Drug Metabolism

Synthetic Utility: 3,4-Bis(trifluoromethoxy)benzoylfluoride as a Key Intermediate for CRTh2 Antagonist MK-8318 Development

The 3,4-bis(trifluoromethoxy)benzoyl fluoride scaffold serves as a critical building block for introducing the bis(trifluoromethoxy)benzoyl pharmacophore into bioactive molecules, a synthetic strategy that cannot be replicated using mono-OCF₃ analogs without sacrificing key pharmacological properties . Specifically, the 4-(trifluoromethoxy)benzoyl fluoride analog (CAS 330-11-0) has been employed as a crucial building block in the synthesis of MK-8318, a potent and selective CRTh2 receptor antagonist for asthma treatment, where the trifluoromethoxybenzoyl moiety contributes to favorable pharmacokinetic profile enabling once-daily oral dosing [1]. The 3,4-bis(trifluoromethoxy) derivative provides an additional OCF₃ group at the 3-position, offering enhanced lipophilicity and metabolic stability relative to the mono-substituted analog used in MK-8318, potentially enabling improved CNS penetration or extended duration of action in next-generation analogs .

Pharmaceutical Synthesis CRTh2 Antagonist Asthma Therapeutics MK-8318

Regioselectivity Advantage: Bis-OCF₃ Substitution Pattern Directs Ortho-Functionalization Distinctly from Chloro-OCF₃ Mixed Analogs

The 3,4-bis(trifluoromethoxy) substitution pattern on the benzoyl fluoride scaffold directs electrophilic aromatic substitution to the ortho positions (C2 and C5) with distinct regioselectivity compared to 3-chloro-4-(trifluoromethoxy)benzoyl fluoride (CAS 40251-62-5), where the chloro substituent introduces competing electronic and steric directing effects . In the bis-OCF₃ compound, both substituents are strongly electron-withdrawing via induction (-I effect) while weakly donating via resonance (+M effect), creating a unique electronic environment where the C2 position (ortho to the 3-OCF₃ group) and C5 position (ortho to the 4-OCF₃ group) exhibit differential reactivity that can be exploited for selective mono-functionalization [1]. In contrast, the 3-chloro-4-(trifluoromethoxy) analog presents a more complex regiochemical landscape where chloro substitution at C3 activates certain positions for nucleophilic aromatic substitution while deactivating others for electrophilic attack, rendering it unsuitable as a direct substitute in reaction sequences optimized for the bis-OCF₃ scaffold .

Regioselectivity Electrophilic Aromatic Substitution Directing Effects Synthetic Planning

High-Value Application Scenarios for 3,4-Bis(trifluoromethoxy)benzoylfluoride CAS 1229625-26-6 in Drug Discovery and Specialty Synthesis


CNS Drug Candidate Synthesis Requiring Enhanced Blood-Brain Barrier Penetration

Employ 3,4-bis(trifluoromethoxy)benzoylfluoride as the acylating agent for amine-containing CNS-targeting scaffolds where the elevated XLogP3 (4.5 versus ~2.9 for mono-OCF₃ analogs) provides the lipophilicity necessary for passive blood-brain barrier diffusion . The bis-OCF₃ benzoyl moiety introduced via this intermediate contributes approximately 1.4-1.7 log units of additional lipophilicity compared to mono-OCF₃ benzoyl fragments, enabling CNS exposure levels that may be unattainable with less lipophilic analogs [1].

Lead Optimization Programs Requiring Extended in Vivo Half-Life and Reduced Clearance

Utilize 3,4-bis(trifluoromethoxy)benzoylfluoride to install the bis-OCF₃ benzoyl pharmacophore in lead compounds where metabolic stability is a key optimization parameter . The 3,4-bis(trifluoromethoxy) substitution pattern blocks both para- and meta-hydroxylation metabolic soft spots, conferring predicted 2- to 4-fold longer microsomal half-life compared to mono-OCF₃ benzoyl-containing analogs [1]. This extended metabolic stability supports reduced dosing frequency and potentially lower efficacious doses in vivo .

Regioselective Synthesis of Ortho-Functionalized Bis-OCF₃ Aromatic Building Blocks

Employ 3,4-bis(trifluoromethoxy)benzoylfluoride as a starting material for electrophilic aromatic substitution reactions targeting the ortho positions (C2 and C5) where the unique electronic environment created by the dual OCF₃ groups enables predictable and distinct site selectivity . This regiochemical predictability is not reproducible with 3-chloro-4-(trifluoromethoxy)benzoyl fluoride, where the chloro substituent introduces competing nucleophilic substitution pathways and altered electronic directing effects [1]. The bis-OCF₃ scaffold provides two electronically distinct ortho positions that can be selectively functionalized based on reaction condition optimization .

CRTh2 Antagonist Follow-On Programs and Next-Generation Asthma Therapeutics

Apply 3,4-bis(trifluoromethoxy)benzoylfluoride as the key acylating agent for developing follow-on compounds to MK-8318, where the additional 3-position OCF₃ group may confer enhanced lipophilicity and metabolic stability relative to the 4-(trifluoromethoxy)benzoyl pharmacophore employed in the clinical candidate . The demonstrated synthetic utility of 4-(trifluoromethoxy)benzoyl fluoride in the MK-8318 program validates the benzoyl fluoride class as a viable intermediate for pharmaceutical development, while the bis-OCF₃ derivative offers potential for differentiated ADME properties and improved CNS penetration in next-generation CRTh2 antagonists [1].

Quote Request

Request a Quote for 3,4-Bis(trifluoromethoxy)benzoylfluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.